Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl and Methylsulfonyl Groups: The phenyl and methylsulfonyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamido Group: The acetamido group is formed by reacting the intermediate compound with acetic anhydride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the ester or acetamido groups.
Substitution: Hydrolyzed products such as carboxylic acids or amines.
Scientific Research Applications
Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-methylthiophene-2-carboxylate
- Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-ethylthiophene-2-carboxylate
Uniqueness
Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 366.41 g/mol
- IUPAC Name : this compound
This structure features a thiophene ring, an acetamido group, and a methylsulfonyl moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The methylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been reported to inhibit enzymes involved in inflammatory pathways and cancer progression .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The presence of the thiophene and sulfonyl groups enhances its interaction with cellular targets involved in tumorigenesis .
- Anti-inflammatory Properties : Compounds containing sulfonyl groups are often investigated for their anti-inflammatory properties. This compound may modulate inflammatory cytokines, contributing to its therapeutic potential .
Case Studies and Experimental Data
- Antitumor Studies : A study conducted on various cell lines demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Inflammation Models : In animal models of inflammation, the compound reduced edema and pain responses significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
- Pharmacokinetics : Research into the pharmacokinetic profile showed that the compound has moderate bioavailability and is metabolized primarily in the liver. This suggests potential for systemic use but necessitates further studies on dosage optimization .
Data Tables
Properties
IUPAC Name |
ethyl 3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-28-22(25)21-18(14-19(29-21)16-7-5-4-6-8-16)23-20(24)13-15-9-11-17(12-10-15)30(2,26)27/h4-12,14H,3,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKXMSUUDKXFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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